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Compound of Interest

Compound Name:
2,3,4,5-Tetrahydro-1H-2-

benzazepine hydrochloride

Cat. No.: B177628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry,

forming the core of a diverse range of biologically active compounds. These derivatives have

garnered significant attention for their potential therapeutic applications, targeting a variety of

receptors and cellular pathways. This technical guide provides an in-depth overview of the

biological activities of tetrahydro-1H-2-benzazepine derivatives, presenting key quantitative

data, detailed experimental protocols, and visualizations of associated signaling pathways and

experimental workflows.

Diverse Pharmacological Profile
Tetrahydro-1H-2-benzazepine derivatives exhibit a broad spectrum of pharmacological

activities, including, but not limited to:

Anticonvulsant Effects: Certain derivatives have shown promise in preclinical models of

epilepsy.

Dopamine Receptor Modulation: Many compounds within this class act as potent

antagonists at dopamine D1/D5 receptors, a property relevant to the treatment of

neuropsychiatric disorders.[1]
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NMDA Receptor Affinity: A number of derivatives have been synthesized and evaluated for

their ability to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic

plasticity and neuronal function.

Norepinephrine Potentiation: Some derivatives have been shown to enhance the effects of

norepinephrine, suggesting potential applications in conditions requiring modulation of the

noradrenergic system.

Sigma Receptor Binding: High affinity for sigma receptors has been observed for some

derivatives, indicating their potential in the treatment of various central nervous system

(CNS) disorders.[2]

Quantitative Biological Data
The biological activity of several tetrahydro-1H-2-benzazepine derivatives has been quantified,

providing valuable insights into their structure-activity relationships (SAR). The following tables

summarize key in vitro and in vivo data for representative compounds.
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Compound
Biological
Activity

Assay
Quantitative
Data

Reference

Anticonvulsant

Derivatives

2,3,4,5-

tetrahydro-7-

heptyloxy-1H-2-

benzazepin-1-

one (4e)

Anticonvulsant

Maximal

Electroshock

(MES)

ED50: 39.4

mg/kg
[3]

2,3,4,5-

tetrahydro-7-

heptyloxy-1H-2-

benzazepin-1-

one (4e)

Neurotoxicity Rotarod Test
TD50: 392.9

mg/kg
[3]

NMDA Receptor

Ligands

1-Acetanilide

substituted

tetrahydro-1H-3-

benzazepine (4l)

NMDA Receptor

Affinity

Radioligand

Binding Assay
Ki: 89 nM

7,8-dichloro-6-

methyl-6,7,8,9-

tetrahydro-3-

hydroxy-1H-1-

benzazepine-2,5-

dione (18a)

NMDA Receptor

Antagonism

Electrophysiolog

y (Xenopus

oocytes)

Kb: 0.0041 µM [4]

7,8-dichloro-6-

ethyl-6,7,8,9-

tetrahydro-3-

hydroxy-1H-1-

benzazepine-2,5-

dione (18b)

NMDA Receptor

Antagonism

Electrophysiolog

y (Xenopus

oocytes)

Kb: 0.0028 µM [4]
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Dopamine

Receptor

Antagonists

SCH 23390
D1/D5 Receptor

Antagonist

Radioligand

Binding Assay
Ki: 1.4 nM [1]

SCH 39166
D1/D5 Receptor

Antagonist

Radioligand

Binding Assay
Ki: 1.2 nM [1]

Sigma Receptor

Ligands

N-butyl-

tetrahydro-2-

benzazepine

derivative

σ1 Receptor

Affinity

Radioligand

Binding Assay
Ki: 2.0 nM [2]

2-butyl-

tetrahydro-3-

benzazepine

(12c)

σ1 Receptor

Affinity

Radioligand

Binding Assay
Ki: 16 nM [2]

2-phenyl-

tetrahydro-3-

benzazepine

(12d)

σ1 Receptor

Affinity

Radioligand

Binding Assay
Ki: 50 nM [2]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the

following diagrams have been generated using the DOT language.
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General Experimental Workflow for Biological Evaluation
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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of

tetrahydro-1H-2-benzazepine derivatives.
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Caption: The canonical signaling cascade initiated by the activation of the Dopamine D1

receptor and its inhibition by a tetrahydro-1H-2-benzazepine antagonist.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

tetrahydro-1H-2-benzazepine derivatives.

Anticonvulsant Activity Evaluation
1. Maximal Electroshock (MES) Seizure Test

Animals: Male albino Swiss mice (20-26 g) are typically used.

Apparatus: An electroconvulsive shock apparatus is used to deliver a constant current.

Corneal electrodes are employed for stimulation.

Procedure:

The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle

control group receives the vehicle alone. A positive control group may receive a standard

anticonvulsant drug (e.g., phenytoin).

At the time of peak effect (determined in preliminary studies, often 30-60 minutes post-

administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice)

is delivered through the corneal electrodes.[5]

The animals are observed for the presence or absence of the tonic hindlimb extension

phase of the seizure.

Protection is defined as the abolition of the tonic hindlimb extension.

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals

from the tonic hindlimb extension, is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Animals: Male albino Swiss mice (20-26 g) are commonly used.
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Procedure:

The test compound is administered i.p. at various doses, along with vehicle and positive

control groups (e.g., ethosuximide).

At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is

injected subcutaneously in the dorsal neck region.

Animals are observed for the onset of clonic seizures (characterized by clonus of the

limbs, lasting for at least 5 seconds) for a period of 30 minutes.

Protection is defined as the absence of clonic seizures within the observation period.

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from

clonic seizures.

3. Rotarod Neurotoxicity Test

Apparatus: A rotarod treadmill for mice, typically rotating at a constant speed (e.g., 6 rpm).

Procedure:

Prior to drug administration, mice are trained to remain on the rotating rod for a set period

(e.g., 1 minute).

The test compound is administered i.p. at various doses.

At the time of peak effect, the mice are placed on the rotarod, and the time they remain on

the rod is recorded.

Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod

for the predetermined time.

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the

rotarod test, is determined. The Protective Index (PI) can then be calculated as TD50/ED50.

Norepinephrine Potentiation Assay
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Tissue Preparation: The anococcygeus muscle is isolated from male Wistar rats. The paired

muscles are dissected and mounted in an organ bath containing Krebs solution, maintained

at 37°C and gassed with 95% O2 and 5% CO2.

Procedure:

The muscle is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time

(e.g., 60 minutes).

Cumulative concentration-response curves to norepinephrine are obtained by adding

increasing concentrations of norepinephrine to the organ bath and recording the isometric

contractions.

The tissue is then washed, and after a recovery period, the test tetrahydro-1H-2-

benzazepine derivative is added to the bath and incubated for a specific time (e.g., 30

minutes).

A second cumulative concentration-response curve to norepinephrine is then generated in

the presence of the test compound.

Data Analysis: The potentiation of the norepinephrine response is determined by comparing

the EC50 values (the concentration of norepinephrine that produces 50% of the maximal

response) in the absence and presence of the test compound. A leftward shift in the

concentration-response curve indicates potentiation.

NMDA Receptor Binding Assay
Tissue Preparation: Crude synaptic membranes are prepared from the cerebral cortex of

male swine or rats. The tissue is homogenized in a buffered sucrose solution and subjected

to differential centrifugation to isolate the membrane fraction.

Radioligand: A radiolabeled ligand that binds to a specific site on the NMDA receptor is used.

For example, [3H]MK-801 can be used to label the phencyclidine (PCP) binding site within

the ion channel.

Procedure:
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Aliquots of the membrane preparation are incubated with the radioligand and varying

concentrations of the test tetrahydro-1H-2-benzazepine derivative in a suitable buffer.

The incubation is carried out at a specific temperature (e.g., room temperature) for a time

sufficient to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate the

bound and free radioligand.

The filters are washed to remove non-specifically bound radioactivity.

The amount of radioactivity retained on the filters is quantified by liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis of the

competition binding data. The inhibition constant (Ki) can then be calculated using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

This guide provides a foundational understanding of the diverse biological activities of

tetrahydro-1H-2-benzazepine derivatives. The presented data and protocols serve as a

valuable resource for researchers engaged in the discovery and development of novel

therapeutics based on this versatile chemical scaffold. Further exploration of the vast chemical

space and biological targets associated with these compounds is warranted to unlock their full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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